molecular formula C15H16F3N2O4PS B3041178 O-(6-(Methoxymethyl)-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) O,O-dimethyl thiophosphate CAS No. 261959-20-0

O-(6-(Methoxymethyl)-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) O,O-dimethyl thiophosphate

Cat. No. B3041178
CAS RN: 261959-20-0
M. Wt: 408.3 g/mol
InChI Key: VALQXUCACZQTJR-UHFFFAOYSA-N
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Description

O-(6-(Methoxymethyl)-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) O,O-dimethyl thiophosphate is a useful research compound. Its molecular formula is C15H16F3N2O4PS and its molecular weight is 408.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Diversity and Application Prospects in Metal Thiophosphates : Metal thiophosphates, characterized by their diverse structural motifs and [P x S y ] n − ligands, exhibit significant potential in applications such as nonlinear optical materials, magnetic materials, photoluminescence materials, and solid electrolytes. The structural versatility of these compounds underpins their multifunctional material capabilities, suggesting areas where O-(6-(Methoxymethyl)-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) O,O-dimethyl thiophosphate could be researched for similar applications (Yang et al., 2021).

Phosphonic Acid Applications : Phosphonic acids, closely related to phosphates in structure and function, find widespread use across chemistry, biology, and physics due to their bioactive properties and ability to form supramolecular or hybrid materials. The broad application range of phosphonic acids in drug development, bone targeting, and the design of materials underscores the potential research avenues for thiophosphate derivatives (Sevrain et al., 2017).

Analytical and Biochemical Methods : The development of novel analytical and biochemical methods for detecting and studying organophosphorus compounds, including esters of phosphorus thioacids, is essential for understanding their mechanism of action, environmental behavior, and potential health risks. Techniques for detecting organophosphate pesticides highlight the importance of research in developing sensitive, accurate methods for studying compounds like this compound (Lohrasbi‐Nejad, 2022).

Bioremediation and Environmental Impact : The environmental persistence and potential toxicity of organophosphorus pesticides have spurred research into bioremediation strategies. Understanding the microbial degradation pathways of organophosphate pesticides can inform research on minimizing the environmental impact of related compounds, including thiophosphates (Bara et al., 2017).

properties

IUPAC Name

dimethoxy-[6-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-sulfanylidene-λ5-phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N2O4PS/c1-21-9-12-8-13(24-25(26,22-2)23-3)20-14(19-12)10-4-6-11(7-5-10)15(16,17)18/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALQXUCACZQTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC(=N1)C2=CC=C(C=C2)C(F)(F)F)OP(=S)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N2O4PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001117460
Record name O-[6-(Methoxymethyl)-2-[4-(trifluoromethyl)phenyl]-4-pyrimidinyl] O,O-dimethyl phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001117460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

261959-20-0
Record name O-[6-(Methoxymethyl)-2-[4-(trifluoromethyl)phenyl]-4-pyrimidinyl] O,O-dimethyl phosphorothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261959-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-[6-(Methoxymethyl)-2-[4-(trifluoromethyl)phenyl]-4-pyrimidinyl] O,O-dimethyl phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001117460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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O-(6-(Methoxymethyl)-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) O,O-dimethyl thiophosphate
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